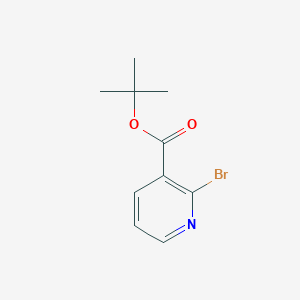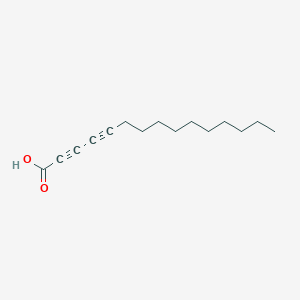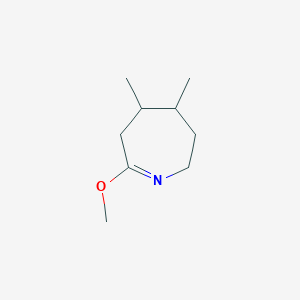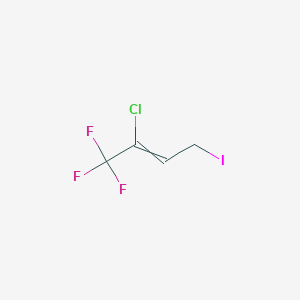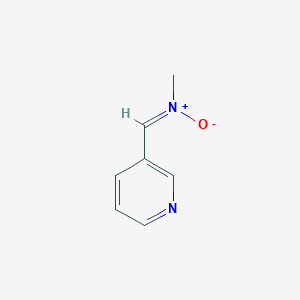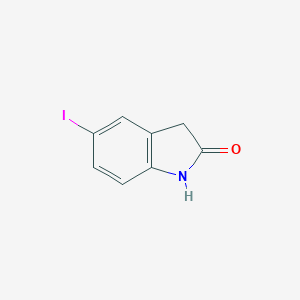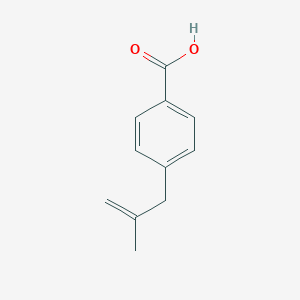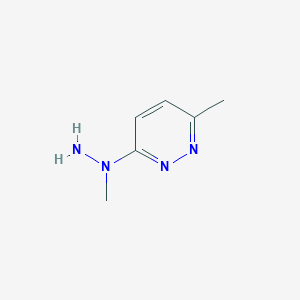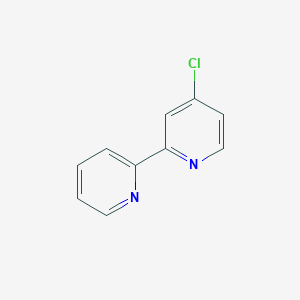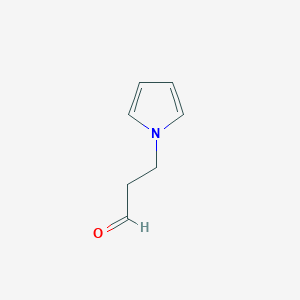![molecular formula C12H13NS B064649 2-[(E)-1-Pentenyl]benzothiazole CAS No. 171628-32-3](/img/structure/B64649.png)
2-[(E)-1-Pentenyl]benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-1-Pentenyl]benzothiazole is a chemical compound with the molecular formula C12H13NS. It is a member of the benzothiazole family, which is known for its diverse biological activities such as anticancer, antimicrobial, and antifungal properties.
Mécanisme D'action
The exact mechanism of action of 2-[(E)-1-Pentenyl]benzothiazole is not well understood. However, it is believed to exert its biological activities through multiple pathways. For example, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway via the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins. It also exhibits antimicrobial activity by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial cell wall components.
Effets Biochimiques Et Physiologiques
2-[(E)-1-Pentenyl]benzothiazole has been shown to have several biochemical and physiological effects. It has been reported to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. It also inhibits the growth of bacteria and fungi by disrupting their cell membranes and inhibiting the synthesis of cell wall components. Furthermore, it has been shown to possess anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(E)-1-Pentenyl]benzothiazole in lab experiments is its broad range of biological activities. It exhibits anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, making it a versatile compound for studying various biological processes. However, one of the limitations of using this compound is its relatively low yield in the synthesis process, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the study of 2-[(E)-1-Pentenyl]benzothiazole. One potential area of research is the development of new anticancer drugs based on the structure of this compound. Another area of research is the exploration of its potential as a new class of antibiotics to combat antibiotic-resistant bacteria. Furthermore, the anti-inflammatory and antioxidant properties of this compound may be useful in the development of new therapies for various inflammatory diseases.
Méthodes De Synthèse
The synthesis of 2-[(E)-1-Pentenyl]benzothiazole involves the reaction of 2-aminobenzothiazole with 1-pentenyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate imine, which undergoes a nucleophilic addition reaction with the alkene to yield the final product. The yield of the reaction varies depending on the reaction conditions, but typically ranges from 60-80%.
Applications De Recherche Scientifique
2-[(E)-1-Pentenyl]benzothiazole has been extensively studied for its biological activities. It has been shown to possess anticancer properties by inducing apoptosis in cancer cells. In addition, it exhibits antimicrobial activity against a broad range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Furthermore, it has been reported to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory diseases.
Propriétés
Numéro CAS |
171628-32-3 |
|---|---|
Nom du produit |
2-[(E)-1-Pentenyl]benzothiazole |
Formule moléculaire |
C12H13NS |
Poids moléculaire |
203.31 g/mol |
Nom IUPAC |
2-[(E)-pent-1-enyl]-1,3-benzothiazole |
InChI |
InChI=1S/C12H13NS/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h4-9H,2-3H2,1H3/b9-4+ |
Clé InChI |
HCXOYXBBLHDVOO-RUDMXATFSA-N |
SMILES isomérique |
CCC/C=C/C1=NC2=CC=CC=C2S1 |
SMILES |
CCCC=CC1=NC2=CC=CC=C2S1 |
SMILES canonique |
CCCC=CC1=NC2=CC=CC=C2S1 |
Synonymes |
Benzothiazole, 2-(1E)-1-pentenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



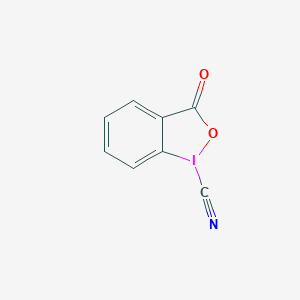
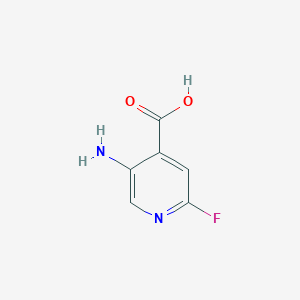
![(6R,7AS)-6-hydroxy-2-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B64572.png)
![4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B64575.png)
